molecular formula C5H9FO3 B13583724 Methyl 4-fluoro-3-hydroxybutanoate

Methyl 4-fluoro-3-hydroxybutanoate

Cat. No.: B13583724
M. Wt: 136.12 g/mol
InChI Key: SDSISQOTKSXENM-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-hydroxybutanoate is an organic compound with the molecular formula C5H9FO3. It is a fluorinated ester that has garnered interest in various fields of scientific research due to its unique chemical properties and potential applications. The presence of both a fluorine atom and a hydroxyl group in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-fluoro-3-hydroxybutanoate can be synthesized through several methods. One common approach involves the fluorination of methyl 3-hydroxybutanoate using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the production process, making it suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-fluoro-3-hydroxybutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 4-fluoro-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity. For example, in enzyme-catalyzed reactions, the fluorine atom can enhance the compound’s stability and selectivity by forming strong hydrogen bonds with active site residues . Additionally, the hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological targets .

Comparison with Similar Compounds

  • Methyl 4-chloro-3-hydroxybutanoate
  • Methyl 4-bromo-3-hydroxybutanoate
  • Methyl 4-iodo-3-hydroxybutanoate

Comparison: Methyl 4-fluoro-3-hydroxybutanoate is unique among its analogs due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine is highly electronegative, which can enhance the compound’s stability and reactivity compared to its chloro, bromo, and iodo counterparts . Additionally, fluorinated compounds often exhibit improved pharmacokinetic properties, making them more suitable for pharmaceutical applications .

Properties

Molecular Formula

C5H9FO3

Molecular Weight

136.12 g/mol

IUPAC Name

methyl 4-fluoro-3-hydroxybutanoate

InChI

InChI=1S/C5H9FO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3

InChI Key

SDSISQOTKSXENM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(CF)O

Origin of Product

United States

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